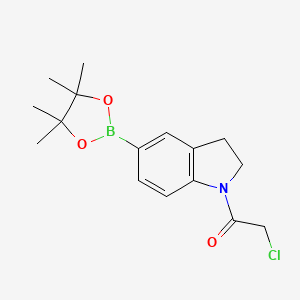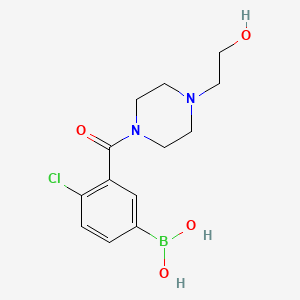
4,6-Dichloro-1,7-naphthyridine
Vue d'ensemble
Description
“4,6-Dichloro-1,7-naphthyridine” is a chemical compound with the CAS Number: 1301714-24-8 . It has a molecular weight of 199.04 and its IUPAC name is 4,6-dichloro [1,7]naphthyridine .
Synthesis Analysis
While specific synthesis methods for “4,6-Dichloro-1,7-naphthyridine” were not found, naphthyridines in general have been synthesized using various methods . For instance, in 1893, Reissert reported the synthesis of naphthyridine derivatives for the first time from pyridine-type analogues .
Molecular Structure Analysis
The linear formula for “4,6-Dichloro-1,7-naphthyridine” is C8H4Cl2N2 . The InChI Code is 1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8 (10)3-5 (6)7/h1-4H and the InChI key is KBPWYDLHQXLSEY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4,6-Dichloro-1,7-naphthyridine” is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively .
- The methods of application involve synthesis strategies followed by reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- The outcomes of these studies have led to the development of compounds with a wide range of biological activities .
-
Pharmaceutical Applications
- Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
- The methods of application typically involve chemical synthesis and subsequent testing for these activities .
- The outcomes of these applications have led to the development of effective drugs and treatments .
-
Electronic and Catalytic Properties
- 1,6-Naphthyridine and some of its derivatives have been reported to have medicinal, electronic, and catalytic properties .
- The methods of application typically involve chemical synthesis and subsequent testing for these properties .
- The outcomes of these applications have led to the development of effective electronic devices and catalysts .
-
Anticancer Properties
-
Anti-HIV and Antimicrobial Activities
- 1,6-naphthyridines have been found to have anti-HIV and antimicrobial activities .
- The methods of application typically involve chemical synthesis and subsequent testing for these activities .
- The outcomes of these applications have led to the development of potential treatments for HIV and various microbial infections .
-
Analgesic, Anti-inflammatory and Antioxidant Activities
- 1,6-naphthyridines have been found to have analgesic, anti-inflammatory, and antioxidant activities .
- The methods of application typically involve chemical synthesis and subsequent testing for these activities .
- The outcomes of these applications have led to the development of potential treatments for pain, inflammation, and oxidative stress .
-
Enzyme Inhibitory Properties
-
Agricultural Applications
-
Industrial Applications
Safety And Hazards
The compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4,6-dichloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPWYDLHQXLSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306789 | |
| Record name | 4,6-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-1,7-naphthyridine | |
CAS RN |
1301714-24-8 | |
| Record name | 4,6-Dichloro-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301714-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)


